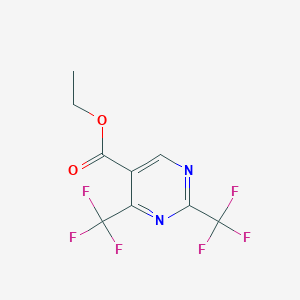
(6S)-2,2,6-trimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-2,2,6-trimethylpiperazine: is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The this compound variant is characterized by the presence of three methyl groups attached to the piperazine ring, specifically at the 2 and 6 positions, with the 6-position methyl group having an S-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-2,2,6-trimethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine or its derivatives.
Methylation: The piperazine is subjected to methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium carbonate.
Chiral Resolution: To obtain the (6S)-enantiomer, chiral resolution techniques are employed. This can involve the use of chiral catalysts or chiral auxiliaries to selectively produce the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation processes followed by chiral resolution. The use of continuous flow reactors and advanced separation techniques like chromatography can enhance the efficiency and yield of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (6S)-2,2,6-trimethylpiperazine can undergo oxidation reactions to form N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert N-oxides back to the parent piperazine compound. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions where one of the methyl groups is replaced by another substituent. This can be achieved using reagents like alkyl halides under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Parent piperazine compound.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (6S)-2,2,6-trimethylpiperazine can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis where chiral catalysts are required.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and functions.
Medicine:
Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Polymer Production: It can be used as a monomer or co-monomer in the production of specialty polymers with unique properties.
Wirkmechanismus
The mechanism by which (6S)-2,2,6-trimethylpiperazine exerts its effects depends on its specific application:
Enzyme Inhibition: The compound binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity.
Catalysis: As a chiral ligand, it coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the reaction products.
Vergleich Mit ähnlichen Verbindungen
2,2,6-trimethylpiperazine: Lacks the chiral center at the 6-position.
2,5-dimethylpiperazine: Has methyl groups at different positions on the piperazine ring.
1,4-dimethylpiperazine: Methyl groups are attached to the nitrogen atoms rather than the carbon atoms of the ring.
Uniqueness:
Chirality: The (6S)-configuration imparts unique stereochemical properties that can be crucial in asymmetric synthesis and chiral recognition processes.
Reactivity: The presence of three methyl groups influences the compound’s reactivity and its ability to participate in specific chemical reactions.
Eigenschaften
IUPAC Name |
(6S)-2,2,6-trimethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(2,3)9-6/h6,8-9H,4-5H2,1-3H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPNPEQMWQTSAR-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC(N1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)





![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)

![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)

